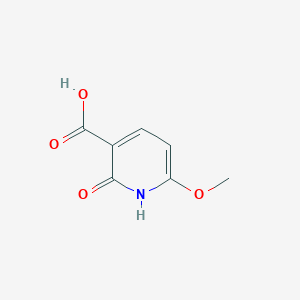

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is used in the synthesis of various pharmaceuticals . It is a key intermediate in the preparation of second-generation integrase strand transfer inhibitors (INSTIs) such as Dolutegravir, Bictegravir, and Cabotegravir, which are FDA-approved for the treatment of HIV-1 infection .

Synthesis Analysis

The synthesis of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Molecular Structure Analysis

The molecular formula of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C6H5NO3 . Its molecular weight is 139.11 g/mol . The structure of this compound includes a pyridine ring, which is a significant synthon in heterocyclic synthesis .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid include its reaction with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid include a molecular weight of 139.11 g/mol . It has a molecular formula of C6H5NO3 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 245.06880783 g/mol . The topological polar surface area is 75.6 Ų .科学的研究の応用

- Synthesis : 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be synthesized from 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound reacts with active methylene nitriles to yield the desired derivatives .

- Application : These derivatives serve as drug precursors or perspective ligands. Researchers explore their potential in drug development, especially for designing novel pharmaceuticals .

- Herbicides, Insecticides, and Fungicides : 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid finds use in creating specialty chemicals. It contributes to the synthesis of herbicides, insecticides, and fungicides .

- Liquid Crystals : The compound also plays a role in liquid crystal production for electronic displays and other devices .

Drug Precursors and Ligands

Specialty Chemicals

作用機序

While the specific mechanism of action for 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not mentioned in the search results, it is a key intermediate in the synthesis of INSTIs, which inhibit the HIV-1 integrase enzyme, preventing the integration of the viral genome into the host cell’s DNA . This halts the replication of the virus and its spread within the body .

特性

IUPAC Name |

6-methoxy-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-3-2-4(7(10)11)6(9)8-5/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPLDFOAXLYNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978158.png)

![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)

![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)